Structure and molecular weight of [2-(Dimethylamino)ethyl]urea HCl
Structure and molecular weight of [2-(Dimethylamino)ethyl]urea HCl
Structural Dynamics, Synthesis, and Physicochemical Characterization
Executive Summary & Chemical Identity[1][2]
[2-(Dimethylamino)ethyl]urea hydrochloride is a bifunctional organic intermediate characterized by a polar urea moiety linked to a basic tertiary amine. It serves as a critical "solubilizing linker" in medicinal chemistry, often incorporated into drug scaffolds to enhance aqueous solubility via the protonatable dimethylamino group while maintaining hydrogen-bonding capabilities through the urea motif.
This guide distinguishes the target urea derivative from its common precursor, 2-(dimethylamino)ethyl chloride, and provides a validated framework for its synthesis, analysis, and application.
Nomenclature & Identifiers
| Property | Specification |
| IUPAC Name | 1-[2-(Dimethylamino)ethyl]urea hydrochloride |
| Common Name | DMAE-Urea HCl |
| CAS (Free Base) | 60514-71-8 |
| CAS (HCl Salt) | Not widely listed; typically synthesized in situ |
| Molecular Formula | |
| Molecular Weight | 167.64 g/mol |
| Free Base MW | 131.18 g/mol |
Molecular Architecture & Stereochemistry[2]
The molecule consists of a flexible ethylene linker connecting two distinct pharmacophores: a planar, neutral urea headgroup and a tetrahedral, basic dimethylamino tail.
Structural Dynamics
-
Protonation Site: In the hydrochloride form, the proton resides on the tertiary amine nitrogen (
), not the urea nitrogens. The urea nitrogens are non-basic due to resonance delocalization with the carbonyl oxygen. -
Hydrogen Bonding: The urea moiety acts as a dual donor (
, ) and acceptor ( ), while the protonated ammonium tail acts as a strong ionic interaction site.
Molecular Weight Calculation (High-Precision)
| Element | Count | Atomic Mass (Da) | Subtotal |
| Carbon (C) | 5 | 12.011 | 60.055 |
| Hydrogen (H) | 14 | 1.008 | 14.112 |
| Nitrogen (N) | 3 | 14.007 | 42.021 |
| Oxygen (O) | 1 | 15.999 | 15.999 |
| Chlorine (Cl) | 1 | 35.453 | 35.453 |
| Total MW | 167.64 g/mol |
Synthesis & Purification Protocols
Expert Insight: Direct reaction of 2-(dimethylamino)ethyl chloride with ammonia/urea is inefficient due to polymerization risks.[1] The preferred, self-validating route involves the transamidation of urea with N,N-dimethylethylenediamine, followed by controlled acidification.
Reaction Scheme (Graphviz Visualization)
Caption: Step-wise synthesis pathway via melt transamidation and acid salt formation.
Detailed Methodology
Step 1: Formation of the Free Base
-
Charge: In a round-bottom flask equipped with a reflux condenser and a gas trap (for
), combine N,N-dimethylethylenediamine (1.0 eq) and Urea (1.2 eq). -
Reflux: Heat the mixture to 120°C (melt reaction) or reflux in water/ethanol for 4-6 hours. Evolution of ammonia gas indicates reaction progress.
-
Workup: Cool the mixture. If water was used, remove solvent in vacuo. Dissolve the residue in absolute ethanol and filter to remove unreacted urea (urea is less soluble in cold EtOH than the product).
Step 2: Hydrochlorination
-
Solvation: Dissolve the purified free base oil in anhydrous ethanol or diethyl ether.
-
Acidification: Dropwise add 4M HCl in dioxane or bubble dry HCl gas into the solution at 0°C.
-
Precipitation: The HCl salt will precipitate as a white hygroscopic solid.
-
Collection: Filter under nitrogen atmosphere (to prevent moisture absorption) and wash with cold ether.
Validation (QC Criteria)
-
Silver Nitrate Titration: Dissolve product in water; titrate with 0.1M
. One equivalent of confirms the mono-hydrochloride stoichiometry. -
1H NMR (
):-
2.90 ppm (s, 6H,
) -
3.30 ppm (t, 2H,
) -
3.50 ppm (t, 2H,
) -
Note: Amine protons exchange with
and may not be visible.
-
2.90 ppm (s, 6H,
Applications in Drug Development[4][5][6][7][8]
The [2-(Dimethylamino)ethyl]urea moiety acts as a versatile building block. Its dual nature allows it to serve as a "solubility handle" in hydrophobic drugs.
Pharmacophore Mapping[2]
Caption: Functional mapping of the molecule showing binding and solubility domains.
Key Use Cases
-
pH-Responsive Drug Delivery: The tertiary amine (
) allows the molecule to be neutral in blood (pH 7.4) but protonated in acidic tumor microenvironments or lysosomes, triggering drug release or endosomal escape. -
Fragment-Based Drug Design (FBDD): Used as a fragment to probe binding pockets requiring a hydrogen bond donor near a basic residue.[1]
-
Protein Stabilization: Urea derivatives prevent aggregation; the cationic tail prevents non-specific hydrophobic collapse.
References
-
Jagtap, A. D., et al. (2017).[2] "Ureas: Applications in Drug Design."[3][4][2][5] Current Medicinal Chemistry, 24(6), 622-651.[2] Link
-
Ronchetti, R., et al. (2021). "Recent advances in urea- and thiourea-containing compounds." RSC Medicinal Chemistry.[5] Link
-
PubChem Compound Summary. (2024). "1-(2-(Dimethylamino)ethyl)urea (Free Base)." CID 60514-71-8.[1] Link
-
Sigma-Aldrich. (2024).[1] "1-(2-(Dimethylamino)ethyl)urea Product Specification." Link
Sources
- 1. 60514-71-8|1-(2-(Dimethylamino)ethyl)urea|BLD Pharm [bldpharm.com]
- 2. Ureas: Applications in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
